molecular formula C9H18N2O2S B1399922 N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide CAS No. 1089340-61-3

N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide

Cat. No.: B1399922
CAS No.: 1089340-61-3
M. Wt: 218.32 g/mol
InChI Key: ABYPWONYRTWGET-UHFFFAOYSA-N
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Description

N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. It features a piperidine core, a versatile scaffold common in pharmaceuticals, which is substituted with a cyclopropanesulfonamide moiety. This specific structural combination, seen in various biologically active compounds, is designed to influence the molecule's pharmacokinetic properties, potentially enhancing metabolic stability and binding affinity to therapeutic targets . Compounds with this piperidine-sulfonamide architecture are frequently investigated for their potential to interact with central nervous system (CNS) targets, as the structure suggests a likelihood of blood-brain barrier penetration . Furthermore, similar structures have been explored for a range of biological activities, including kinase inhibition relevant to oncology and modulation of neurological receptors . The compact and rigid cyclopropane ring can confer conformational restraint, while the sulfonamide group offers a point for hydrogen bonding, both critical factors for specific interactions with enzymes and receptors. This product is intended for research applications such as hit-to-lead optimization, biological screening, and as a building block in the synthesis of more complex molecules. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c12-14(13,9-1-2-9)11-7-8-3-5-10-6-4-8/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYPWONYRTWGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide typically involves the reaction of piperidine derivatives with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Features and Pharmacological Implications

Compound Name Key Structural Features Molecular Weight Notable Properties/Applications Evidence ID
N-[(Piperidin-4-yl)methyl]cyclopropanesulfonamide Cyclopropanesulfonamide, piperidin-4-ylmethyl group ~247.36* Rigid cyclopropane may enhance target binding [3, 4, 7]
W-15 2-Piperidinylidene core, 4-chlorophenylsulfonamide, phenylethyl substituent ~406.89 Analgesic (opioid receptor interaction) [1]
W-18 2-Piperidinylidene core, 4-nitrophenylethyl, 4-chlorophenylsulfonamide ~452.34 High-potency opioid analog [1]
Goxalapladib Piperidinyl-4-yl, trifluoromethyl biphenyl, naphthyridine-acetamide 718.80 Atherosclerosis treatment (Lp-PLA2 inhibitor) [5]
N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide Piperidin-4-yl with aminoethyl side chain 247.36 Enhanced solubility via amine group [7]
Patent Derivative (Step S) Cyclopentyl-imidazo-pyrrolo-pyrazinyl, cyclopropanesulfonamide 490 (M+H)+ Kinase inhibition (anticancer potential) [4]
Thiazolylmethyl Derivative Cyclopenta-thiazolylmethyl, piperidin-4-yl 341.50 Potential CNS activity (thiazole π-π interactions) [9]

*Estimated based on molecular formula.

Key Structural Differences and Activity Trends

  • Piperidine Substituent Position: W-15 and W-18 (2-piperidinylidene) exhibit opioid activity, while fentanyl (4-piperidinyl) shows higher receptor affinity . The 4-position in the target compound may favor interactions with non-opioid targets (e.g., enzymes or ion channels).
  • Cyclopropane vs.
  • Heterocyclic Additions : Patent derivatives with imidazo-pyrrolo-pyrazine (e.g., Step S) or thiazole () exhibit higher molecular weights (~341–490 Da), which may limit blood-brain barrier permeability but enhance kinase or enzyme selectivity .
  • Solubility Modifiers: The aminoethyl side chain in N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide improves water solubility compared to the target compound, highlighting the role of polar substituents in pharmacokinetics .

Biological Activity

N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Cyclopropane ring : A three-membered carbon ring known for its strain and reactivity.
  • Sulfonamide group : A functional group that contributes to the compound's pharmacological properties.

This combination of structural features allows the compound to interact with various biological targets, making it a candidate for therapeutic applications.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. This binding can lead to:

  • Inhibition of microbial growth : By targeting bacterial enzymes.
  • Induction of apoptosis in cancer cells : Through modulation of signaling pathways associated with cell survival and death.

The exact molecular targets are still under investigation, but preliminary studies suggest interactions with neurotransmitter systems and potential modulation of pain pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The agar well diffusion method demonstrated significant antibacterial activity at concentrations as low as 50 μg per well.

Antiviral Properties

The compound has been explored for its antiviral potential, particularly in inhibiting viral replication. Although specific mechanisms remain to be elucidated, its structural components suggest possible interactions with viral proteins or host cell receptors involved in the viral life cycle.

Anticancer Activity

This compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cell lines by modulating pathways associated with cell proliferation and survival. Its potential as a small molecule kinase inhibitor has been highlighted, suggesting that it could interfere with signaling pathways critical for tumor growth .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antibacterial Evaluation :
    • Method: Agar well diffusion
    • Result: Effective against Staphylococcus aureus at 50 μg per well.
    • Implication: Potential for development as an antibacterial agent.
  • Anticancer Studies :
    • In vitro assays demonstrated significant inhibition of cancer cell proliferation.
    • Mechanism: Induction of apoptosis through modulation of key signaling pathways.
    • Future directions include in vivo studies to assess therapeutic efficacy and safety profiles .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(piperidin-4-yl)methylcyclopropanesulfonamidePiperidine instead of isopropylpiperidineAnalgesic properties
1-(isobutyl)piperidineSimilar piperidine structureCNS activity
Cyclopropanecarboxylic acid derivativesCyclopropane coreAnti-inflammatory effects

These compounds exhibit varying degrees of biological activity due to differences in their substituents and functional groups. The unique combination found in this compound may offer distinct therapeutic benefits not seen in these other compounds.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidine-methyl intermediate via nucleophilic substitution or reductive amination.
  • Step 2 : Sulfonylation using cyclopropanesulfonyl chloride under inert conditions (e.g., dry THF, 0–5°C).
  • Step 3 : Purification via column chromatography or recrystallization. Key challenges include avoiding over-sulfonylation and managing steric hindrance from the cyclopropane group. Reaction yields (40–65%) are highly dependent on protecting group strategies (e.g., Boc protection for amine intermediates) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

  • X-ray crystallography : Resolves bond lengths (e.g., S–N bond: ~1.63 Å) and dihedral angles (e.g., cyclopropane ring orientation relative to piperidine) .
  • NMR : 1H NMR shows distinct signals for piperidine protons (δ 2.5–3.2 ppm) and cyclopropane methylene groups (δ 1.2–1.5 ppm). 13C NMR confirms sulfonamide carbonyl resonance (~110 ppm) .
  • Mass spectrometry : ESI-MS provides molecular ion peaks [M+H]+ at m/z 243.1 (calculated) .

Q. What biological targets are associated with sulfonamide derivatives like this compound?

Sulfonamides commonly target enzymes such as carbonic anhydrase, histone deacetylases (HDACs), or kinase receptors. Preliminary docking studies suggest potential interactions with hydrophobic binding pockets due to the cyclopropane group’s steric profile .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?

Discrepancies in bond angles or packing motifs require:

  • Validation against reference structures : Compare with deposited CIF files (e.g., CCDC entries from ).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain lattice variations .
  • Complementary techniques : Pair XRD with DFT-optimized geometries to assess computational-experimental alignment .

Q. What strategies improve reaction yields during the synthesis of analogues with bulky substituents?

  • Catalyst optimization : Use Pd(PPh3)4 for Suzuki-Miyaura coupling to attach aryl groups (yield improvement: 15–20%) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require low temperatures to suppress side reactions.
  • In-situ monitoring : HPLC or TLC tracks reaction progress, enabling timely quenching to prevent decomposition .

Q. How can SAR studies optimize the compound’s bioactivity while minimizing off-target effects?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF3) to the cyclopropane ring to enhance target affinity (Ki reduction: 25–50 nM range) .
  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions.
  • Metabolic stability assays : Microsomal incubation (e.g., human liver microsomes) identifies metabolic hotspots (e.g., piperidine N-demethylation) for structural hardening .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Derivatives

ParameterValue (Example)TechniqueReference
Bond length (S–N)1.63 ÅXRD
Dihedral angle (C–S–N)112.5°DFT/XRD
R-factor0.065SHELXL refinement

Q. Table 2. Reaction Yield Optimization Strategies

StrategyYield IncreaseConditionsReference
Boc protection+20%THF, 0°C, 12h
Pd-catalyzed coupling+15%DMF, 80°C, Ar atmosphere
Gradient chromatography+10%Hexane:EtOAc (3:1 to 1:2)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide
Reactant of Route 2
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N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide

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